This compound is classified as a non-proteinogenic amino acid and is often used in the synthesis of peptides due to its unique structural properties. The compound is identified by several chemical identifiers:
It is available from various chemical suppliers, including Thermo Scientific and Benchchem, highlighting its importance in research and industrial applications .
The synthesis of (R)-3-((tert-butoxycarbonyl)amino)-3-(4-chlorophenyl)propanoic acid typically involves several key steps:
These synthetic routes are crucial for producing the compound with high purity and yield, making it suitable for further applications in medicinal chemistry.
The molecular structure of (R)-3-((tert-butoxycarbonyl)amino)-3-(4-chlorophenyl)propanoic acid can be represented by its IUPAC name and SMILES notation:
The compound participates in various chemical reactions typical for amino acids and derivatives:
These reactions are critical for its application in synthesizing more complex molecules in pharmaceutical research.
The mechanism of action of (R)-3-((tert-butoxycarbonyl)amino)-3-(4-chlorophenyl)propanoic acid primarily involves its interactions with enzymes and proteins:
These mechanisms highlight its potential utility in drug design and development.
The physical and chemical properties of (R)-3-((tert-butoxycarbonyl)amino)-3-(4-chlorophenyl)propanoic acid include:
These properties are essential for understanding its behavior in biological systems and during chemical reactions.
(R)-3-((tert-butoxycarbonyl)amino)-3-(4-chlorophenyl)propanoic acid has several scientific applications:
(R)-3-((tert-Butoxycarbonyl)amino)-3-(4-chlorophenyl)propanoic acid is a chiral, non-proteinogenic amino acid derivative characterized by its distinct stereochemistry and protective group. Its molecular formula is C₁₄H₁₈ClNO₄, corresponding to a molecular weight of 299.75 g/mol [3] [10]. The compound features three critical structural elements:
Table 1: Key Molecular Properties
Property | Value | Reference |
---|---|---|
CAS Number (Racemate) | 284493-65-8 | [3] |
CAS Number ((R)-enantiomer) | 479064-90-9 | [10] |
Melting Point | 95–96°C | [3] |
pKa (carboxylic acid) | 4.27 ± 0.10 (Predicted) | [3] |
Refractive Index | 1.6800 (estimate) | [3] |
Storage Stability | 2–8°C (sealed, dry) | [3] [10] |
The Boc group serves as an acid-labile protecting shield for the amine, enabling selective deprotection under mild acidic conditions without disrupting the stereochemical integrity. The 4-chlorophenyl moiety influences electron distribution, affecting reactivity and intermolecular interactions [3] [6].
The compound emerged as a specialized building block in the late 1990s–early 2000s, driven by advances in asymmetric synthesis and peptide mimetic drug design. Its development is intertwined with the broader adoption of Boc-protection strategies, pioneered by researchers like Louis Carpino and Greene in the 1950s–60s to prevent racemization during peptide couplings [9]. The integration of the 4-chlorophenyl group reflects medicinal chemistry efforts to optimize bioactive molecules’ steric and electronic profiles, particularly in kinase inhibitors and G protein-coupled receptor (GPCR) modulators [5] [6].
Early synthetic routes relied on chiral resolution of racemic mixtures, but modern access leverages asymmetric hydrogenation or enzymatic catalysis to achieve enantiopure forms. Commercial availability began around 2000–2005 (e.g., CAS 284493-65-8 registered in 2002), coinciding with pharmaceutical interest in constrained β-amino acids for improving metabolic stability [3] [10].
Table 2: Representative Synthetic Routes and Commercial Sources
Synthetic Approach | Enantiomeric Excess | Suppliers (Selected) | |
---|---|---|---|
Chiral Pool Derivatization | >99% ee | AchemBlock, MedChemExpress | [6] [10] |
Asymmetric Hydrogenation | 95–97% ee | Alfa Aesar, TRC | [3] |
Enzymatic Resolution | >98% ee | Matrix Scientific, AK Scientific | [3] |
The (R)-stereochemistry at the β-carbon is pharmacologically decisive, dictating target binding affinity and metabolic pathways. Enantiopure β-amino acids like this compound serve as conformationally rigid scaffolds that mimic natural peptide turn structures, thereby modulating bioavailability and receptor selectivity [5] [9]. Key roles include:
The strict enantiomeric preference is exemplified by comparative studies: (R)-enantiomers of chlorophenyl/Boc-protected β-amino acids exhibit ≥10-fold higher potency in cellular assays than (S)-counterparts or racemates for targets like Aurora A kinase [5] [6]. This underpins industrial demand for enantioselective synthesis, with catalog prices for (R)-forms reaching $160–242/g versus racemates at $46.90/250mg [3] [10].
Table 3: Stereochemistry-Dependent Applications
Biological Target | (R)-Enantiomer Role | Structural Advantage | |
---|---|---|---|
Aurora Kinase A | BRET probe linker for target engagement | Chlorophenyl group enables heavy-atom derivatization | [5] |
Genetic Code Expansion | Ribosome-compatible monomer for β-peptides | Boc-group masks charge; chiral center ensures translational fidelity | [9] |
GPCR Allosteric Modulators | Enhances binding to hydrophobic subpockets | (R)-configuration aligns 4-chlorophenyl for π-stacking | [6] |
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1